molecular formula C16H17N3 B1302375 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine CAS No. 418782-49-7

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No. B1302375
CAS RN: 418782-49-7
M. Wt: 251.33 g/mol
InChI Key: CXRBEIYAJRAXGL-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H18BrN3 . The average mass is 332.238 Da and the monoisotopic mass is 331.068390 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Evaluation for Anticancer Activity : A study by Kumar et al. (2013) focused on the synthesis of derivatives, including compounds involving 1H-indole, and their evaluation for anticancer activity. This work highlighted the potential of such compounds in developing new anticancer therapies (Kumar, 2013).

DNA Binding and Nuclease Activity

  • DNA Binding and Nuclease Activity Studies : A paper by Kumar et al. (2012) reported on Cu(II) complexes with ligands containing 1H-indole, demonstrating significant DNA binding propensity and nuclease activity. Such findings are important for understanding the molecular interactions and potential therapeutic applications of these complexes (Kumar, 2012).

Chemical Transformations

  • Chemical Transformations of Indole Derivatives : Research by Bobowski & Shavel (1985) explored the condensation of 1H-indole-3-ethanamines, leading to various chemical transformations. This study contributes to the broader understanding of chemical properties and reactions involving indole derivatives (Bobowski & Shavel, 1985).

Synthesis and Characterization of Complexes

  • Synthesis and Characterization of Metal Complexes : Shegani et al. (2016) synthesized and characterized neutral fac-ReNNN(CO)3 complexes, where the ligands included 1H-indol. These complexes have potential applications in various fields, including catalysis and material science (Shegani et al., 2016).

Catalytic Activities

  • Catalytic Activity of Novel Complexes : Yang et al. (2014) studied the synthesis and catalytic activities of novel rare-earth metal amido complexes incorporating indolyl groups. Such complexes show promise in catalysis, particularly in organic synthesis and industrial processes (Yang et al., 2014).

Estrogen Receptor Binding Affinity

  • Estrogen Receptor Binding Affinity and Photophysical Properties : Kasiotis & Haroutounian (2006) prepared novel 2-pyridin-2-yl-1H-indole derivatives and studied their estrogen receptor binding properties. This research is significant in the context of hormone-related diseases and drug development (Kasiotis & Haroutounian, 2006).

Mechanism of Action

The mechanism of action of “2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” is not available .

Safety and Hazards

The safety and hazards of “2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” are not available .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13/h1-6,8,10,12,18-19H,7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRBEIYAJRAXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366338
Record name 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418782-49-7
Record name 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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